molecular formula C9H10ClNO B8566670 1-[(2-Chlorophenyl)amino]acetone

1-[(2-Chlorophenyl)amino]acetone

Cat. No. B8566670
M. Wt: 183.63 g/mol
InChI Key: SVBBGUSPTWMRAG-UHFFFAOYSA-N
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Patent
US07071207B2

Procedure details

To a solution of chloroacetone (8.0 mL, 0.100 mol) in 100 mL acetone was added KI (33.20 g, 0.200 mol). The suspension was stirred under argon at rt for 24 h. Acetone was evaporated under reduced pressure. The residue was extracted with ether. The ethereal solution was concentrated under reduced pressure to yield iodoacetone as a brown liquid (18.00 g, 98%). A mixture of 2-chloroaniline (8.95 mL, 0.085 mol), iodoacetone (18.00 g, 0.098 mol), K2CO3 (12.35 g, 0.090 mol) and DMF (200 mL) was heated under argon for 48 h. The mixture was cooled to rt, and water was added. The mixture was extracted with ether (3×300 mL). The combined organic phases were washed with water (2×300 mL), dried over Na2SO4, and evaporated. The crude product was purified on silica gel, eluting with 1:5 EtOAc/hexanes to yield the product as a brown liquid (14.07 g, 77%), which was used in procedures similar to Examples 16 and 17.
Quantity
8.95 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
12.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].I[CH2:10][C:11](=[O:13])[CH3:12].C([O-])([O-])=O.[K+].[K+].CN(C=O)C>O>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][CH2:10][C:11]([CH3:12])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.95 mL
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
18 g
Type
reactant
Smiles
ICC(C)=O
Name
Quantity
12.35 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under argon for 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×300 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel
WASH
Type
WASH
Details
eluting with 1:5 EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)NCC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.07 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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